3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one
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Overview
Description
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one is an organic compound with a complex structure that includes a cyclohexene ring, a hydroxyl group, and a piperazine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one typically involves the condensation of 1,3-cyclohexanedione with an appropriate aldehyde in the presence of a catalyst. One common method is the Knoevenagel-Michael cascade reaction, which uses 2-aminopyrazine as a catalyst . The reaction conditions are generally mild, and the process is efficient, producing high yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure consistent and high-yield production.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The imine group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used to substitute the hydroxyl group.
Major Products
Oxidation: Formation of 3-oxo-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one.
Reduction: Formation of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)methyl]cyclohex-2-en-1-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as tyrosinase, by binding to the active site and preventing substrate access . This inhibition can lead to various biological effects, including reduced melanin production in melanocytes.
Comparison with Similar Compounds
Similar Compounds
- 2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 3-formyl-5,5-dimethyl-2-cyclohexen-1-one
- 3-ethoxy-5,5-dimethyl-2-cyclohexen-1-one
Uniqueness
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one is unique due to the presence of the piperazine moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-hydroxy-5,5-dimethyl-2-[(E)-(4-methylpiperazin-1-yl)iminomethyl]cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2/c1-14(2)8-12(18)11(13(19)9-14)10-15-17-6-4-16(3)5-7-17/h10,18H,4-9H2,1-3H3/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEAFRAYKPLFKM-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NN2CCN(CC2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CC(=C(C(=O)C1)/C=N/N2CCN(CC2)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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